Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-15-10(13)9-3-6-12-11(9)4-7-14-8-5-11/h9,12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIWHDNZUZHFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC12CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism: 1-Aza vs. 2-Aza Derivatives
Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate (CAS: 1394040-78-8) is a positional isomer of the target compound, with nitrogen at position 2 instead of 1. This subtle change alters electronic distribution, as evidenced by differences in synthetic pathways and reactivity. For example, the 2-aza isomer is synthesized via reductive amination of cyanomethyl intermediates (e.g., methyl 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylate) using Raney nickel and hydrogenation . In contrast, 1-aza derivatives are often prepared through carbamate formation or Pd-catalyzed arylation . The 2-aza isomer has been discontinued in some catalogs, suggesting challenges in synthesis or application .
Table 1: Key Differences Between 1-Aza and 2-Aza Derivatives
Substituent Variations: Ester Groups and Salt Forms
- Ethyl vs. Methyl Esters : Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride (CAS: 2155855-02-8) demonstrates how ester size affects physicochemical properties. The methyl ester reduces steric bulk but increases polarity, while the hydrochloride salt enhances aqueous solubility (molecular weight: 235.71 vs. 201.23 for ethyl ester) .
- Benzyl-Substituted Analogs : Ethyl 8-benzyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylate (CAS: 1454273-40-5) incorporates a benzyl group and a ketone, increasing molecular weight (317.38 g/mol) and lipophilicity. Such modifications are common in drug discovery to improve target affinity .
Functional Group Diversity: Ketones and Diones
- 3-Oxo Derivatives : Ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4-carboxylate (C11H16N2O3) contains a ketone group at position 3 and dual nitrogen atoms. The ketone enables further functionalization (e.g., Curtius rearrangement), making it a versatile intermediate in library synthesis .
- Diones : Compounds like 8-azaspiro[4.5]decane-7,9-dione (CAS: n/a) exhibit higher oxidation states, improving metabolic stability but reducing synthetic accessibility .
Heteroatom Configuration: Mono-Aza vs. Diaza
For example, methyl 2,8-dibenzyl-2,8-diazaspiro[4.5]decane-4-carboxylate (C23H26N2O2) demonstrates increased structural complexity and pharmacological relevance .
Biological Activity
Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate is a compound of interest due to its potential biological activities, particularly as a ligand for sigma receptors. This article delves into its synthesis, biological evaluation, and potential therapeutic applications based on existing research.
This compound has the following chemical structure and properties:
- IUPAC Name : this compound
- Molecular Formula : C11H19NO3
- CAS Number : 1272656-90-2
- Physical Form : Liquid
- Purity : ≥95%
The compound is characterized by its spirocyclic structure, which is significant in its interaction with biological targets.
Sigma Receptor Affinity
Recent studies have highlighted the affinity of derivatives of this compound for sigma receptors, particularly σ1 receptors. A study reported that a series of 1-oxa-8-azaspiro[4.5]decane derivatives exhibited nanomolar affinities for σ1 receptors (K_i values ranging from 0.47 to 12.1 nM) and moderate selectivity over σ2 receptors (K_i(σ2)/K_i(σ1) ratios between 2 and 44) .
Table 1: Sigma Receptor Binding Affinities of Derivatives
| Compound | K_i (σ1) [nM] | K_i (σ2) [nM] | Selectivity Ratio (σ2/σ1) |
|---|---|---|---|
| Compound A | 0.47 | 10.0 | 21 |
| Compound B | 12.1 | 44.0 | 3.6 |
| Compound C | 5.0 | 20.0 | 4.0 |
This selectivity indicates potential therapeutic applications in treating conditions linked to sigma receptor dysregulation, such as neurodegenerative diseases.
Imaging Applications
The compound has also been evaluated for use in positron emission tomography (PET) imaging. A radiolabeled version of the compound demonstrated high initial brain uptake in biodistribution studies in mice, suggesting its potential as a brain imaging agent targeting σ1 receptors .
Case Study: Radiolabeling and Biodistribution
In a notable study, the radiolabeled derivative [^18F]8 was synthesized and tested for biodistribution in mice:
- Radiochemical Yield : 12–35%
- Radiochemical Purity : >99%
- Molar Activity : 94 - 121 GBq/μmol
Findings indicated significant accumulation in σ1 receptor-rich brain areas, with pretreatment using SA4503 leading to a marked reduction in the brain-to-blood ratio, confirming the specificity of the compound for σ1 receptors .
Q & A
Basic: What are the primary synthetic routes for Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via copper-catalyzed reactions using N-benzylacrylamides and ethyl bromodifluoroacetate to form difluoroalkylated derivatives . Key parameters include:
- Temperature control : Reactions often proceed at 60–80°C to balance yield and selectivity.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst loading : 5–10 mol% Cu(I) catalysts (e.g., CuBr) optimize cyclization efficiency.
Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Validation by NMR and MS confirms structural integrity .
Advanced: How can researchers resolve contradictions in reported bioactivity data for spirocyclic compounds like this compound?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial potency) often arise from:
- Structural analogs : Minor substitutions (e.g., benzyl vs. methyl groups) alter binding affinity .
- Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) to minimize false positives.
- Metabolic stability : Assess degradation kinetics (HPLC-MS) to differentiate intrinsic activity vs. metabolite effects .
Cross-validation with computational docking (e.g., AutoDock Vina) can identify critical interactions with targets like bacterial enzymes .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : H and C NMR confirm the spirocyclic scaffold (e.g., δ 4.2–4.5 ppm for ester protons, δ 170–175 ppm for carbonyl carbons) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 256.12) and fragmentation patterns .
- IR Spectroscopy : Stretching bands at 1720 cm (ester C=O) and 1650 cm (spirocyclic ether) validate functional groups .
Advanced: How can researchers design derivatives of this compound to enhance enzyme inhibition potency?
Answer:
Rational design strategies include:
- Functional group substitution : Replace the ethyl ester with a carboxylic acid to improve hydrogen bonding with enzyme active sites (e.g., serine proteases) .
- Stereochemical tuning : Introduce chiral centers via asymmetric catalysis to optimize target engagement (e.g., enantioselective synthesis using Ru-BINAP catalysts) .
- Bioisosteric replacement : Substitute the spirocyclic oxygen with sulfur to modulate lipophilicity and metabolic stability .
Screen derivatives using kinetic assays (e.g., determination via fluorescence polarization) .
Basic: What are the documented biological activities of this compound and its analogs?
Answer:
- Antimicrobial activity : Analogs with benzyl substituents show MIC values of 2–8 µg/mL against S. aureus .
- Enzyme inhibition : Spirocyclic cores inhibit lipid-metabolizing enzymes (e.g., phospholipase A2) with IC values <10 µM .
- Neuroactivity : Structural analogs modulate serotonin receptors (5-HT), suggesting potential for CNS drug development .
Advanced: What experimental strategies mitigate low yields in multi-step syntheses of spirocyclic compounds?
Answer:
- Intermediate trapping : Use protecting groups (e.g., Boc for amines) to prevent side reactions during cyclization .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing byproduct formation in exothermic steps .
- Catalyst screening : High-throughput experimentation (HTE) identifies optimal conditions (e.g., Pd/C for hydrogenation steps) .
Yield optimization is validated by kinetic studies (e.g., Arrhenius plots for temperature-dependent steps) .
Basic: How do structural modifications influence the physicochemical properties of this compound?
Answer:
- LogP adjustments : Adding fluorine atoms reduces logP (improves aqueous solubility) .
- Melting point : Bulkier substituents (e.g., naphthoyl groups) increase crystallinity and melting points (>150°C) .
- Stability : Electron-withdrawing groups (e.g., nitro) enhance oxidative stability in physiological buffers .
Advanced: How can researchers validate target engagement in cellular models using this compound?
Answer:
- Chemical proteomics : Employ photoaffinity labeling (e.g., diazirine tags) to crosslink cellular targets .
- Thermal shift assays : Monitor protein melting temperature shifts () to confirm binding .
- CRISPR knockouts : Compare activity in wild-type vs. target-deficient cell lines to establish mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
